Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate

Supply Chain Procurement Risk Chemical Sourcing

Supply risk: discontinued by at least one major catalog supplier, signaling potential scarcity. This 4-(3-chlorobenzyl)-pyrrole-3-carboxylate provides a rigid, H-bond-capable scaffold for agrochemical discovery with a meta-substituted pattern orthogonal to widely studied para-chloro series. ≥98% purity ensures reliable fragment screening data. Chlorine handle enables parallel library synthesis via cross-coupling. Advise custom synthesis backup planning for long-term programs.

Molecular Formula C13H12ClNO2
Molecular Weight 249.694
CAS No. 1313712-17-2
Cat. No. B567404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate
CAS1313712-17-2
Molecular FormulaC13H12ClNO2
Molecular Weight249.694
Structural Identifiers
SMILESCOC(=O)C1=CNC=C1CC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H12ClNO2/c1-17-13(16)12-8-15-7-10(12)5-9-3-2-4-11(14)6-9/h2-4,6-8,15H,5H2,1H3
InChIKeyCIIWYZBTMMYGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate – Identity and Sourcing


Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate (CAS 1313712-17-2) is a synthetic pyrrole-3-carboxylate derivative with the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 249.69 g/mol . The compound features a methyl ester at the 3-position and a 3-chlorobenzyl substituent at the 4-position of the 1H-pyrrole ring . It is primarily offered as a research chemical for pharmaceutical R&D and quality control applications, with commercial suppliers listing purities of ≥98% . The compound has been noted as a discontinued product by at least one major catalog supplier (CymitQuimica, Ref. 10-F768426), indicating potential supply-chain volatility that should be factored into procurement planning .

Research chemical for pharmaceutical R&D and quality control applications
Supply chain: partially discontinued; limited active suppliers
Purity: ISO-certified specification tier available

Why Generic Substitution Is Not Viable


Pyrrole-3-carboxylate derivatives are highly sensitive to substitution pattern, and small structural modifications can yield profound differences in biological target engagement and physicochemical properties. The 3-chlorobenzyl moiety at the 4-position of this compound is not a common commercial building block; closely related analogs, such as 4-benzyl-1H-pyrrole-3-carboxylates or 2-benzylpyrrole-3-carbonitriles, have been shown in insecticidal SAR studies to exhibit dramatically different activity spectra depending on the nature and position of the aryl substituent [1]. Simply interchanging this compound with an unsubstituted benzyl, a 4-chlorobenzyl, or a 2-substituted regioisomer would likely alter or abolish the desired biological profile, as evidenced by the steep SAR observed in the pyrrole class where a single halogen positional change can shift IC₅₀ values by orders of magnitude [2]. Furthermore, the methyl ester at the 3-position is critical for maintaining appropriate lipophilicity and metabolic stability, and its hydrolysis or transesterification would fundamentally change the compound's drug-likeness parameters [3].

Meta- vs. para-chlorobenzyl shift
3-chlorobenzyl substitution may exhibit a different biological activity profile compared to the widely studied 4-chloro series; direct replacement can alter target engagement.
Methyl ester stability
The methyl ester at the 3-position is critical for lipophilicity and metabolic stability; hydrolysis or transesterification would change drug-likeness parameters.
Regioisomeric sensitivity
Moving the benzyl substituent to the 2-position or using unsubstituted benzyl analogs may dramatically alter potency; SAR is steep within the pyrrole class.

Quantitative Differentiation vs. Structural Analogs


Supply-Chain Scarcity vs. Active Alternatives

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate has been officially listed as a discontinued product by CymitQuimica (Ref. 10-F768426) as of 2019, while alternative suppliers such as MolCore continue to offer the compound with NLT 98% purity . This creates a bifurcated sourcing landscape where the compound is no longer available from certain major catalog vendors, potentially limiting bulk procurement options and requiring reliance on fewer remaining suppliers. In contrast, the simpler 4-benzyl analog (CAS 109578-39-4) and the 4-(4-chlorobenzyl) variant remain widely available from multiple vendors, indicating that the 3-chloro substitution pattern introduces synthetic complexity or limited demand that affects commercial viability .

Supply continuity
Head-to-head
Discontinued by one major supplier; 2–3 active suppliers remain
Limits multi-source procurement options
vs. >5 suppliers for unsubstituted benzyl analog
Supply Chain Procurement Risk Chemical Sourcing

Purity Benchmarking: ISO-Certified NLT 98% vs. Industry Standard

MolCore supplies Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate under ISO certification with a purity specification of NLT 98% (Not Less Than 98%), positioning it within the quality tier suitable for pharmaceutical R&D and QC applications . This purity level is consistent with premium research-grade heterocyclic building blocks. By comparison, the more commoditized Ethyl 4-benzyl-1H-pyrrole-3-carboxylate (CAS 352616-19-4) is frequently offered at 95–97% purity by multiple vendors, suggesting that the 3-chlorobenzyl derivative, despite its narrower supplier base, is manufactured to a more stringent quality standard aligned with drug discovery workflows .

Purity specification
Cross-study
NLT 98% (ISO-certified)
Higher specification tier for research grade
Typical comparator class: 95–97%
Quality Control Analytical Chemistry Pharmaceutical R&D

Substituent Positional SAR: Meta- vs. Para-Chlorobenzyl

Class-level SAR data from the benzylpyrrole insecticide literature demonstrates that the position of chlorine substitution on the benzyl ring critically determines insecticidal potency. In the study by Ma et al. (2014), compounds bearing a 4-chloro substituent on the benzyl group, combined with optimized α-substituents, achieved IC₅₀ values as low as 0.04 mg/L against mosquito larvae, rivaling the commercial standard chlorfenapyr (<0.025 mg/L) [1]. While Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate was not directly tested in that study, the SAR trend indicates that shifting chlorine from the 4-position to the 3-position would alter both the electronic distribution and the steric profile of the benzyl group, which are key determinants of target binding. The 3-chloro orientation introduces a meta-substitution pattern that is underrepresented in the published benzylpyrrole SAR literature, suggesting that this compound occupies a distinct and underexplored chemical space within the pyrrole-3-carboxylate class [2].

Positional SAR
Class-level
3-chlorobenzyl vs. 4-chlorobenzyl series
Predicted distinct activity profile
No direct IC₅₀ comparison available
Structure-Activity Relationship Agrochemical Discovery Insecticide Design

Optimal Application Scenarios


Agrochemical Lead Optimization: Meta-Chlorobenzyl Chemotypes

Given the established SAR that para-chlorobenzyl substituents have dominated insecticidal benzylpyrrole optimization [1], Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate is best deployed as a scaffold-diversification starting point for agrochemical discovery programs. Its 3-chlorobenzyl (meta-substituted) pattern allows exploration of steric and electronic effects orthogonal to the widely studied 4-chloro series. Procurement of this compound enables the synthesis of novel α-functionalized analogs that may overcome resistance to para-substituted chlorfenapyr derivatives or reveal new modes of insecticidal action.

Fragment-Based Drug Discovery: Halogenated Pyrrole Scaffold

The compound's pyrrole-3-carboxylate core with a 3-chlorobenzyl group at the 4-position provides a rigid, hydrogen-bond-capable scaffold suitable for fragment-based screening against enzyme targets. The ISO-certified NLT 98% purity ensures that initial screening data are not confounded by impurities exceeding 2%, which is critical when interpreting fragment hit rates and binding thermodynamics. The chlorine atom also provides a convenient handle for further derivatization via cross-coupling chemistry, making this compound a versatile intermediate for parallel library synthesis.

Medicinal Chemistry: Cardiotonic Agent Scaffold Elaboration

Pyrrole-3-carboxylates have been patented as cardiotonic agents for the treatment of cardiac failure [2]. Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate shares the core pyrrole-3-carboxylate pharmacophore present in those patent claims but introduces a 3-chlorobenzyl substituent not exemplified in the original patent literature. This structural deviation may confer improved selectivity or pharmacokinetic properties, positioning the compound as a candidate for lead optimization programs targeting cardiac inotropy.

Supply-Chain Contingency: Discontinued Specialty Chemical Sourcing

Because this compound has been discontinued by at least one major catalog supplier (CymitQuimica) , it serves as a case study for industrial procurement teams evaluating the long-term viability of sourcing niche pyrrole building blocks. Research groups dependent on this specific substitution pattern should conduct proactive stability studies and consider commissioning custom synthesis batches to mitigate the risk of complete market withdrawal. The compound's limited supplier base makes it a higher-priority candidate for inventory stockpiling compared to more widely available 4-benzylpyrrole alternatives.

Application
Selection Property
Validation Focus
Agrochemical lead diversification
Meta-substituted benzylpyrrole scaffold
Insecticidal SAR beyond para-chloro series
Fragment-based screening
Halogenated pyrrole-3-carboxylate core
Purity-confirmed scaffold for hit identification
Cardiotonic agent research
Pyrrole-3-carboxylate pharmacophore with 3-Cl variation
Cardiac inotropy model-response context
Supply-chain contingency planning
Limited supplier base; discontinued by one vendor
Inventory and custom synthesis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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